4-(4-Chlorophenyl)-4-methoxypiperidine
Description
Properties
CAS No. |
235109-80-5 |
|---|---|
Molecular Formula |
C12H16ClNO |
Molecular Weight |
225.71 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-4-methoxypiperidine |
InChI |
InChI=1S/C12H16ClNO/c1-15-12(6-8-14-9-7-12)10-2-4-11(13)5-3-10/h2-5,14H,6-9H2,1H3 |
InChI Key |
MSRMRYYISVEODC-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCNCC1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical and Pharmacological Properties
Table 1: Key Structural and Functional Comparisons
*Calculated based on formula C₁₂H₁₆ClNO.
Key Observations:
- Methoxy vs.
- Halogen Effects : Fluorophenyl analogs (e.g., 4-FPh) exhibit higher metabolic stability due to fluorine’s electronegativity, whereas chlorophenyl derivatives may show stronger receptor binding .
- Ring Modifications : Isoxazole-containing derivatives (e.g., ) demonstrate divergent biological targets, such as serotonin receptors, highlighting the impact of heterocyclic additions .
Pharmacological Activity and Target Selectivity
- Antimicrobial Activity: Piperidine derivatives with electron-withdrawing groups (e.g., 4-ClPh) show enhanced activity against Trypanosoma cruzi and fungal pathogens, likely due to CYP51 enzyme inhibition .
- CNS Applications : Methoxy-substituted piperidines are explored for CNS penetration, whereas hydroxylated analogs may face rapid glucuronidation .
- Anticancer Potential: Substituted piperidines with trifluoromethoxy groups (e.g., ) exhibit improved pharmacokinetic profiles in preclinical cancer models .
Q & A
(Basic) What are the standard synthetic routes for 4-(4-Chlorophenyl)-4-methoxypiperidine, and how can reaction conditions be optimized?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often prepared by reacting 4-chlorophenyl precursors with methoxy-containing reagents under basic conditions (e.g., using NaOH in dichloromethane) . Optimization involves:
- Catalyst selection : Triethylamine or DMAP can enhance reaction efficiency .
- Temperature control : Reactions are typically conducted at 0–25°C to minimize side products .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) yields >95% purity .
Data Table :
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Reaction Time | 12–24 hrs | Prolonged time reduces decomposition |
| Solvent | DCM/THF | Polar aprotic solvents favor SN2 mechanisms |
| Catalyst Load | 5–10 mol% | Higher loads accelerate kinetics |
(Basic) What spectroscopic and crystallographic methods are used to characterize this compound?
Methodological Answer:
- NMR : H and C NMR confirm substitution patterns. For example, the methoxy group appears as a singlet at ~3.3 ppm (H) and 55 ppm (C) .
- X-ray Crystallography : Single-crystal diffraction (e.g., Mo-Kα radiation) resolves bond angles and torsional strain. A related piperidine derivative showed a chair conformation with a dihedral angle of 85° between the chlorophenyl and methoxy groups .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H] at m/z 251.08) .
(Advanced) How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
Discrepancies in receptor binding or cytotoxicity data often arise from:
- Assay variability : Use standardized protocols (e.g., CEREP panels for receptor profiling) .
- Solvent effects : DMSO concentration >1% may inhibit 5-HT receptors; use PBS or ethanol controls .
- Structural analogs : Compare with diazepane derivatives (e.g., compound 13 in ) to isolate pharmacophore contributions.
Case Study : A study on a similar compound showed DA receptor affinity (K = 12 nM) varied by ±30% across labs due to radioligand batch differences .
(Advanced) What computational strategies predict the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT Calculations : B3LYP/6-31G(d) models predict nucleophilic attack sites. The methoxy group’s electron-donating effect increases piperidine ring basicity (pKa ~9.5) .
- Molecular Dynamics : Simulate solvent interactions (e.g., acetonitrile vs. toluene) to optimize SN1/SN2 pathways .
- Reaction Path Search : Tools like GRRM identify low-energy intermediates for cross-coupling reactions .
Data Table :
| Computational Method | Application | Outcome |
|---|---|---|
| DFT (Gaussian 16) | Transition state analysis | Identified rate-limiting step in sulfonylation |
| MD (GROMACS) | Solvent effect on conformation | 20% higher stability in non-polar solvents |
(Advanced) How does the stereoelectronic profile of this compound influence its interactions with biological targets?
Methodological Answer:
- Steric Effects : The 4-methoxy group creates a 110° torsional barrier, reducing accessibility to flat binding pockets (e.g., CYP3A4) .
- Electronic Effects : The chlorophenyl moiety’s electron-withdrawing nature enhances hydrogen bonding with residues like Asp154 in 5-HT receptors .
- SAR Studies : Methylation at the piperidine nitrogen (→ N-methyl derivative) decreases DAT affinity by 50%, highlighting steric sensitivity .
(Basic) What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, goggles, and lab coats are mandatory .
- Ventilation : Use fume hoods with >0.5 m/s airflow to prevent inhalation .
- Waste Disposal : Neutralize with 10% acetic acid before incineration .
(Advanced) What strategies mitigate degradation of this compound in long-term studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
